1-(2-hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea
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Description
1-(2-hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.385. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Analytical Applications
The synthesis of deuterium-labeled compounds for use as internal standards in LC–MS analysis is a critical application in drug research. Liang et al. (2020) described the synthesis of deuterium-labeled AR-A014418, a compound related to 1-(2-Hydroxy-3-phenylpropyl)-3-(4-methoxybenzyl)urea, showcasing its potential in pharmacokinetics studies due to its high chemical and isotope purity Liang et al., 2020.
Material Science and Chemical Synthesis
In the field of material science, the synthesis and characterization of substituted phenyl urea and thiourea silatranes were explored by Singh et al. (2016). These compounds, derived from reactions involving components like 1-isocyanato-4-methoxybenzene, demonstrated significant potential in anion recognition through photophysical and theoretical studies Singh et al., 2016.
Biological Applications and Potential Therapeutics
Tsopmo et al. (1999) isolated urea derivatives from the roots of Pentadiplandra brazzeana, identifying compounds including N-Benzyl-N'-(4-methoxybenzyl)urea. Such derivatives highlight the diversity of naturally occurring urea compounds and their potential for biological applications Tsopmo et al., 1999.
Nonlinear Optical Materials
The engineering of noncentrosymmetric structures for nonlinear optics is another fascinating application. Muthuraman et al. (2001) explored the molecular complexation of 4-hydroxy-4'-nitrobiphenyl/stilbene with various pyridine-1-oxides, achieving second harmonic generation activity. This approach demonstrates the potential of urea derivatives in the design of materials with quadratic nonlinear optical behavior Muthuraman et al., 2001.
Properties
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-23-17-9-7-15(8-10-17)12-19-18(22)20-13-16(21)11-14-5-3-2-4-6-14/h2-10,16,21H,11-13H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZMFGGSKQCWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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